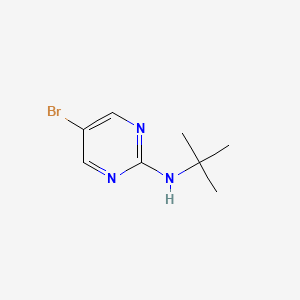

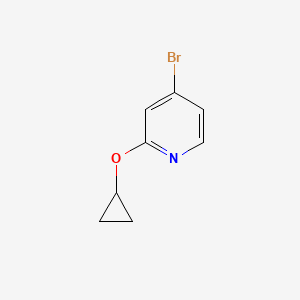

4-Bromo-2-cyclopropoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form, or a lump or liquid .

Synthesis Analysis

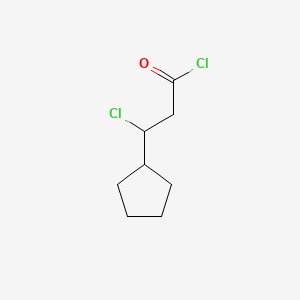

The synthesis of 4-Bromo-2-cyclopropoxypyridine involves a ring cleavage methodology reaction . This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis has shown robustness, with numerous 5-aminoaryl pyridines and 5-phenol pyridines being synthesized .Molecular Structure Analysis

The InChI code for 4-Bromo-2-cyclopropoxypyridine is 1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-cyclopropoxypyridine are not mentioned in the search results, the compound plays a crucial role in the synthesis of substituted pyridines . These pyridines have diverse functional groups and are important structural motifs found in numerous bioactive molecules .Physical And Chemical Properties Analysis

4-Bromo-2-cyclopropoxypyridine is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 198.06 g/mol .科学的研究の応用

Synthesis and Biological Activity

- Herbicidal and Fungicidal Activity : N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives show promising herbicidal and fungicidal activities. 4-Bromo-2-cyclopropoxypyridine is a critical intermediate in the synthesis of these compounds (Tian, Song, Wang, & Liu, 2009).

Synthesis of Novel Pyridine-Based Derivatives

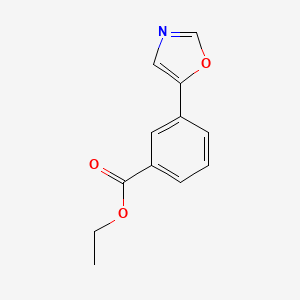

- Suzuki Cross-Coupling Reaction : This reaction is utilized to produce novel pyridine derivatives with potential as chiral dopants for liquid crystals and displaying various biological activities, such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Capped Dioxocyclams

- Versatile Applications : The 4-bromo substituent in pyridine-capped dioxocyclams is particularly versatile, being replaceable by a variety of groups using palladium-catalyzed chemistry, demonstrating the compound's adaptability in complex synthetic processes (Achmatowicz, Hegedus, & David, 2003).

Synthesis of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives

- Antimicrobial Activity : Novel cyanopyridine derivatives synthesized using 4-bromo-2-cyclopropoxypyridine exhibit significant antimicrobial activity, showcasing the compound's importance in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Synthesis of 2,4-Disubstituted Pyridines

- Key Building Block : Serving as a key building block for 2,4-disubstituted pyridines, 4-bromo-2-cyclopropoxypyridine is involved in the 'halogen dance' and subsequent one-pot disubstitutions, highlighting its utility in complex organic syntheses (Duan, Li, Li, & Huang, 2004).

Safety And Hazards

The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . The papers highlight the importance of compounds like 4-Bromo-2-cyclopropoxypyridine in these processes .

特性

IUPAC Name |

4-bromo-2-cyclopropyloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXFFRSYPTCEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744864 |

Source

|

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-cyclopropoxypyridine | |

CAS RN |

1209460-14-9 |

Source

|

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)